Cas no 1286711-51-0 (N-(3,4-dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)

N-(3,4-dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide structure
1286711-51-0 structure
Product name:N-(3,4-dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide
CAS No:1286711-51-0
MF:C25H30N4O3
MW:434.530705928802
CID:6537447
PubChem ID:52906000

N-(3,4-dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide
    • N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
    • N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
    • VU0627205-1
    • AKOS024486473
    • SR-01000919671
    • N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
    • 1286711-51-0
    • SR-01000919671-1
    • F3407-4670
    • Inchi: 1S/C25H30N4O3/c1-18-7-8-20(13-19(18)2)15-26-24(30)17-29-16-23(21-5-4-6-22(14-21)31-3)25(27-29)28-9-11-32-12-10-28/h4-8,13-14,16H,9-12,15,17H2,1-3H3,(H,26,30)
    • InChI Key: YQPXNFNTIAWHES-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C(C3C=CC=C(C=3)OC)=CN(CC(NCC3=CC=C(C)C(C)=C3)=O)N=2)CC1

Computed Properties

  • Exact Mass: 434.23179083g/mol
  • Monoisotopic Mass: 434.23179083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 68.6Ų

N-(3,4-dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-4670-2μmol
N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286711-51-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-4670-2mg
N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286711-51-0
2mg
$59.0 2023-09-10
Life Chemicals
F3407-4670-3mg
N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286711-51-0
3mg
$63.0 2023-09-10
Life Chemicals
F3407-4670-1mg
N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286711-51-0
1mg
$54.0 2023-09-10
Life Chemicals
F3407-4670-4mg
N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286711-51-0
4mg
$66.0 2023-09-10
Life Chemicals
F3407-4670-5μmol
N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286711-51-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-4670-5mg
N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286711-51-0
5mg
$69.0 2023-09-10

N-(3,4-dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide Related Literature

Additional information on N-(3,4-dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide

Compound CAS No. 1286711-51-0: N-(3,4-Dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide

The compound with CAS number 1286711-51-0, known as N-(3,4-Dimethylphenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide, is a complex organic molecule with a diverse range of potential applications in the field of chemistry and pharmacology. This compound has been the subject of recent studies due to its unique structural features and promising biological activity. The molecule consists of several key functional groups, including a pyrazole ring, a morpholine moiety, and aromatic substituents, which contribute to its versatile properties.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed advanced synthetic techniques to optimize the production process, ensuring high purity and yield. The structural integrity of the molecule has been confirmed through various analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided valuable insights into the compound's stability, solubility, and reactivity under different conditions.

The pyrazole ring in the molecule plays a crucial role in its biological activity. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which enhances their interaction with biomolecules. This property makes the compound a potential candidate for drug design, particularly in the development of kinase inhibitors or other enzyme-targeting agents. Recent experiments have demonstrated that this compound exhibits moderate inhibitory activity against several key enzymes involved in cellular signaling pathways.

The presence of the morpholine group further enhances the compound's pharmacokinetic properties. Morpholine is a saturated heterocyclic amine that improves drug absorption and bioavailability. This feature is particularly advantageous in pharmaceutical applications where sustained release and targeted delivery are desired. Researchers have explored the use of this compound in preclinical models to assess its efficacy in treating various diseases, including cancer and inflammatory disorders.

In addition to its pharmacological applications, this compound has also been investigated for its potential use in materials science. The aromatic substituents, such as the 3-methoxyphenyl group, contribute to the molecule's electronic properties, making it a candidate for applications in organic electronics or optoelectronics. Recent studies have examined its ability to act as a semiconductor material in organic field-effect transistors (OFETs), demonstrating promising results in terms of charge carrier mobility.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent introduction of functional groups via nucleophilic substitution or coupling reactions. Researchers have developed efficient protocols to minimize side reactions and maximize product yield. These advancements have made the synthesis of this compound more accessible for both academic and industrial purposes.

The biological evaluation of this compound has revealed its potential as an anti-inflammatory agent. In vitro assays have shown that it exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, preliminary studies suggest that it may also possess antioxidant properties, making it a versatile candidate for developing multi-target therapeutics.

In conclusion, CAS No. 1286711-51-0 represents a valuable addition to the arsenal of compounds available for chemical and pharmaceutical research. Its unique structure, combined with its diverse functional groups, offers numerous opportunities for innovation across various scientific disciplines. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic investigations and industrial applications.

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